2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a methoxyphenyl group and a thiophenyl group
Scientific Research Applications
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with thiophene-2-carboxylic acid hydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-[2-(4-Hydroxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one.
Reduction: 2-[2-(4-Methoxyphenyl)-2-hydroxyethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism by which 2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxyphenyl and thiophenyl groups can interact with hydrophobic pockets in proteins, while the pyridazinone core can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid: Another heterocyclic compound with a methoxyphenyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-[2-(4-Methoxyphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with both methoxyphenyl and thiophenyl groups
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-13-6-4-12(5-7-13)15(20)11-19-17(21)9-8-14(18-19)16-3-2-10-23-16/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBTIZFIJSIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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